1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopentyl-5-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-11-13-10-16-17(14-8-4-5-9-14)15(13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNLMBQOMSRAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: High-Efficiency Synthesis of Schiff Bases using 1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Executive Summary
This guide details the synthetic protocols for generating Schiff bases (imines) from 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde . This specific scaffold is a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Lck, p38 MAP kinase) and anti-inflammatory agents. The presence of the lipophilic cyclopentyl group at position N1 and the aromatic phenyl group at C5 creates a unique steric and electronic environment that influences both the reactivity of the C4-aldehyde and the solubility profile of the resulting ligands.
This document provides two validated workflows:
-
Standard Thermal Condensation: The robust, scalable method for high-purity synthesis.
-
Microwave-Assisted Synthesis: A "green" chemistry approach for rapid library generation.
Chemical Profile & Reactivity Analysis
Substrate Characteristics[1][2][3][4][5][6][7][8][9]
-
Compound: 1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde[1]
-
Molecular Weight: 240.30 g/mol
-
Key Features:
-
C4-Aldehyde: The electrophilic center. It is conjugated with the pyrazole ring, reducing its electrophilicity slightly compared to aliphatic aldehydes but making the resulting Schiff base more stable due to extended conjugation.
-
N1-Cyclopentyl: Provides significant lipophilicity (
) and steric bulk. This improves cell permeability in drug candidates but requires careful solvent selection (e.g., ethanol/chloroform mixtures) during synthesis to ensure homogeneity. -
C5-Phenyl: Induces a "twisted" conformation relative to the pyrazole plane due to steric clash, often aiding in biological target fitting (induced fit).
-
Reaction Mechanism
The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination reaction. Acid catalysis is critical to protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Key Mechanistic Steps:
-
Protonation: Acid catalyst activates the aldehyde carbonyl.
-
Nucleophilic Attack: Primary amine attacks the carbonyl carbon.
-
Proton Transfer: Formation of the unstable carbinolamine (hemiaminal) intermediate.
-
Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the imine (Schiff base).
Figure 1: Acid-catalyzed mechanism for Schiff base formation from pyrazole-4-carbaldehyde.
Experimental Protocols
Protocol A: Standard Thermal Condensation (Reflux)
Best for: Scale-up (>1g), high purity requirements, and crystallizable products.
Reagents & Equipment[2][3][4][5][6][7]
-
Substrate: 1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).
-
Amine: Substituted aniline or heteroaryl amine (1.0 - 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH).[5] Note: If solubility is poor, use 10% Chloroform/EtOH.
-
Catalyst: Glacial Acetic Acid (AcOH).[5]
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (240 mg) of the aldehyde in 15 mL of absolute ethanol. Stir until clear.
-
Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes at room temperature to activate the carbonyl.
-
Addition: Add 1.0 mmol of the primary amine.
-
Tip: If the amine is a hydrochloride salt, add 1.0 equiv of sodium acetate to buffer the solution.
-
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–8 hours.
-
Monitoring: Check progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (
) should disappear.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture onto 50g of crushed ice with vigorous stirring.
-
The Schiff base typically precipitates as a solid.
-
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash with cold water (2 x 10 mL) to remove acetic acid and unreacted amine.
-
Wash with cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize from hot Ethanol or Ethanol/DMF mixtures if the product is highly insoluble.
-
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid library synthesis, difficult amines (electron-deficient), and solvent minimization.
Methodology
-
Mixing: Grind 1.0 mmol of aldehyde and 1.0 mmol of amine in a mortar for 2 minutes to ensure intimate contact.
-
Solvent/Catalyst: Transfer to a microwave vial. Add 2-3 drops of Ethanol and 1 drop of Glacial Acetic Acid (acting as an energy transfer agent).
-
Irradiation: Irradiate at 140–300 W, maintaining a temperature of 80°C for 5–10 minutes.
-
Caution: Use a capped vial with a pressure release mechanism.
-
-
Isolation: Cool the vial. Wash the solid residue with cold ether or ethanol to remove impurities. Filter and dry.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of pyrazole-based Schiff bases.
Characterization & Validation Standards
To ensure the integrity of the synthesized ligand, the following spectral features must be confirmed.
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | 1600–1625 cm⁻¹ | Strong band. Confirms imine formation. | |
| FT-IR | ~1680 cm⁻¹ | Absent. Disappearance confirms consumption of aldehyde. | |
| ¹H NMR | Singlet (1H). Diagnostic peak for azomethine proton. | ||
| ¹H NMR | Cyclopentyl | Multiplets (9H). Confirms N1-substitution integrity. | |
| Mass Spec | MW + 1 | Confirms molecular formula. |
Troubleshooting Guide
Problem 1: No precipitation upon pouring into ice.
-
Cause: The Schiff base is too soluble in the ethanol/water mix (common with the lipophilic cyclopentyl group).
-
Solution: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (
mL). Dry the organic layer over anhydrous and evaporate the solvent. Recrystallize the residue from Hexane/Ether.
Problem 2: Low Yield / Incomplete Reaction.
-
Cause: Equilibrium favors the reverse reaction (hydrolysis).
-
Solution: Use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves (3Å or 4Å) to the reaction flask to physically remove water and drive the equilibrium forward.
Problem 3: Product is an oil/gum.
-
Cause: Impurities or solvent retention.
-
Solution: Triturate the oil with cold Diethyl Ether or Hexane. Scratch the side of the flask with a glass rod to induce nucleation.
References
-
General Pyrazole Schiff Base Synthesis: Sharma, A., & Shah, M. (2013).[4] Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[4][6][8] Chemical Science Transactions, 2(3), 871-876.[4]
-
Microwave/Green Chemistry Methods: Yavuz, C. T., et al. (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers. Yavuz Lab Publications.
-
Bioactivity of Pyrazole-4-carbaldehyde Derivatives: Bekhit, A. A., et al. (2015). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of Heterocyclic Chemistry.
-
Reaction Mechanism & Tautomerism: Detailed mechanistic insights into pyrazole formation and subsequent reactivity.
Sources
- 1. PubChemLite - 1-cyclopentyl-5-phenyl-1h-pyrazole-4-carbaldehyde (C15H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. semanticscholar.org [semanticscholar.org]
Revolutionizing Pyrazole Synthesis: A Guide to Microwave-Assisted Protocols
Introduction: The Pyrazole Scaffold and the Microwave Advantage
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development. Their derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The development of efficient and sustainable synthetic methodologies for pyrazole derivatives is therefore of paramount importance to the pharmaceutical industry.
Traditionally, the synthesis of pyrazoles has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of large quantities of solvents.[1] The advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, faster, and often higher-yielding alternative.[1][2] Microwave energy directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase that bypasses the slower process of thermal conduction inherent in conventional heating.[3] This application note provides detailed protocols and insights into the microwave-assisted synthesis of pyrazole derivatives, designed for researchers, scientists, and professionals in drug development.
The Science Behind Microwave-Assisted Synthesis: Enhancing Reaction Efficiency
The accelerated reaction rates observed in microwave chemistry are primarily due to the efficient absorption of microwave energy by polar molecules in the reaction mixture.[3] This leads to a rapid rise in temperature and faster reaction kinetics.[3] The choice of solvent is a critical factor, as its dielectric properties determine its ability to couple with microwave energy. Solvents with a high dielectric loss tangent (tan δ) are more efficient at converting microwave energy into heat.[3] This allows for precise temperature control and can lead to improved product selectivity and purity.[1]
The key advantages of employing microwave irradiation for pyrazole synthesis include:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4][5]
-
Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to higher yields of the desired pyrazole derivative.[6]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to heating an entire oil bath or reaction vessel.
-
Green Chemistry: The use of smaller solvent volumes and reduced energy consumption aligns with the principles of green chemistry.[7]
Core Synthetic Protocols for Pyrazole Derivatives
This section details several robust and versatile microwave-assisted protocols for the synthesis of a variety of pyrazole derivatives.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones and Hydrazine Hydrate
This protocol describes the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine hydrate to yield 1,3,5-trisubstituted pyrazoles.
Reaction Scheme:
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Solvent Choice for Microwave Synthesis [cem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. nanobioletters.com [nanobioletters.com]
The C4-Formyl Group: A Versatile Handle for Pyrazole Functionalization in Drug Discovery and Beyond
Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and agrochemicals.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and ability to engage in various biological interactions.[2][3] Within the diverse landscape of pyrazole derivatives, those bearing a formyl group at the C4 position (pyrazole-4-carbaldehydes) have emerged as exceptionally versatile synthetic intermediates.[4][5] The reactivity of the aldehyde functionality, coupled with the inherent chemical nature of the pyrazole ring, provides a powerful platform for constructing complex molecular architectures with significant therapeutic potential.[3][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key transformations of the C4-formyl group on the pyrazole ring. We will delve into the mechanistic underpinnings of these reactions and provide field-proven protocols to empower the synthesis of novel pyrazole-based compounds.
The Unique Reactivity of the Pyrazole C4 Position
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The electron density distribution within the ring renders the C4 position particularly susceptible to electrophilic substitution, making it the most nucleophilic carbon atom.[7][8][9] This inherent reactivity facilitates the introduction of the formyl group, typically via the Vilsmeier-Haack reaction, to yield pyrazole-4-carbaldehydes.[5][6][10] Once installed, this aldehyde serves as a versatile anchor for a wide array of chemical modifications.
Key Functionalization Strategies for the C4-Formyl Group
The C4-formyl group can be readily transformed into a variety of other functional groups and can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This section will explore the most impactful of these transformations, complete with detailed protocols.
Oxidation to Carboxylic Acids
The oxidation of the C4-formyl group to the corresponding carboxylic acid is a fundamental transformation that opens doors to a vast chemical space. Pyrazole-4-carboxylic acids are valuable precursors for the synthesis of amides, esters, and other acid derivatives, which are common motifs in biologically active molecules.
Conceptual Workflow for Oxidation:
Figure 1: General workflow for the oxidation of pyrazole-4-carbaldehydes.
A variety of oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO4) and vanadium-catalyzed hydrogen peroxide being effective options.[11][12][13]
Protocol 1: Oxidation using Potassium Permanganate
This protocol describes a general procedure for the oxidation of a substituted pyrazole-4-carbaldehyde to its corresponding carboxylic acid using KMnO4.
Materials:
-
Substituted pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO4)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde in acetone in a round-bottom flask.
-
Prepare a solution of KMnO4 in water.
-
Slowly add the KMnO4 solution to the pyrazole solution at room temperature with vigorous stirring. The reaction is exothermic.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, quench the reaction by adding a saturated solution of NaHSO3 until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with concentrated HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude pyrazole-4-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Self-Validation:
-
Expected Outcome: Formation of a white to off-white solid.
-
Characterization: Confirm the structure by ¹H NMR (disappearance of the aldehyde proton signal ~9.8-10.5 ppm and appearance of a broad carboxylic acid proton signal >10 ppm), ¹³C NMR, and mass spectrometry.
-
Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. If over-oxidation or side products are observed, consider using a milder oxidizing agent or a catalytic system.[12]
Reduction to Alcohols
The reduction of the C4-formyl group to a hydroxymethyl group provides a handle for further functionalization, such as etherification or esterification. Pyrazolyl-methanols are also found in various biologically active compounds.
Protocol 2: Reduction using Sodium Borohydride
This protocol outlines the reduction of a pyrazole-4-carbaldehyde to the corresponding alcohol using sodium borohydride (NaBH4).
Materials:
-
Pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add NaBH4 portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to pH ~5-6 with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter and evaporate the solvent to yield the crude pyrazolyl-methanol.
-
Purify by column chromatography if necessary.
Self-Validation:
-
Expected Outcome: A solid or oil.
-
Characterization: Confirm the structure by ¹H NMR (disappearance of the aldehyde proton and appearance of a methylene signal and a hydroxyl proton signal), ¹³C NMR, and IR spectroscopy (presence of a broad O-H stretch).
-
Troubleshooting: If the reaction is incomplete, add additional NaBH4. For less reactive aldehydes, a stronger reducing agent like lithium aluminum hydride (LiAlH4) may be necessary, though with appropriate safety precautions.[14]
Condensation Reactions: Building Molecular Complexity
The electrophilic carbon of the formyl group is highly susceptible to nucleophilic attack, making condensation reactions a cornerstone for elaborating the pyrazole scaffold.
The Knoevenagel condensation involves the reaction of the pyrazole-4-carbaldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[15] This reaction is a powerful tool for synthesizing a wide range of functionalized alkenes.[10][16]
Conceptual Pathway for Knoevenagel Condensation:
Figure 2: Key steps in the Knoevenagel condensation of pyrazole-4-carbaldehydes.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol details the reaction of a pyrazole-4-carbaldehyde with malononitrile.
Materials:
-
Pyrazole-4-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
To a solution of pyrazole-4-carbaldehyde in ethanol, add an equimolar amount of malononitrile.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Cool the mixture in an ice bath and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Self-Validation:
-
Expected Outcome: A colored solid.
-
Characterization: Confirm by ¹H NMR (appearance of a new vinylic proton signal), ¹³C NMR, and IR spectroscopy (presence of a nitrile stretch).
-
Troubleshooting: If the reaction is slow, increasing the temperature or using a different base catalyst like ammonium carbonate may be beneficial.[16]
The Wittig reaction provides a reliable method for converting the C4-formyl group into an alkene with control over the stereochemistry of the double bond.[17][18] This reaction involves a phosphorus ylide and is a fundamental tool in organic synthesis.
Protocol 4: Wittig Olefination
This protocol describes a general procedure for the Wittig reaction of a pyrazole-4-carbaldehyde.
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Pyrazole-4-carbaldehyde
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C depending on the base.
-
Slowly add the strong base to generate the ylide (a color change is typically observed).
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of the pyrazole-4-carbaldehyde in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Self-Validation:
-
Expected Outcome: An oily or solid product.
-
Characterization: Confirm by ¹H NMR (disappearance of the aldehyde proton and appearance of vinylic proton signals) and mass spectrometry.
-
Troubleshooting: The choice of base and solvent is crucial for ylide formation and reaction efficiency. For stabilized ylides, weaker bases can be used. The removal of triphenylphosphine oxide can sometimes be challenging; precipitation from a nonpolar solvent can be effective.
Organometallic Additions
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the C4-formyl group allows for the formation of secondary alcohols and the introduction of a wide variety of alkyl, aryl, and vinyl substituents.
Protocol 5: Grignard Reaction
This protocol outlines the addition of a Grignard reagent to a pyrazole-4-carbaldehyde.
Materials:
-
Pyrazole-4-carbaldehyde
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the pyrazole-4-carbaldehyde in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent dropwise via a syringe.
-
Stir the reaction at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography.
Self-Validation:
-
Expected Outcome: A solid or oil.
-
Characterization: Confirm by ¹H NMR (disappearance of the aldehyde proton and appearance of a new carbinol proton and the signals corresponding to the added R group) and mass spectrometry.
-
Troubleshooting: The Grignard reagent is highly sensitive to moisture and protic solvents; ensure all glassware is dry and the reaction is performed under an inert atmosphere. Side reactions, such as reduction, can occur if the Grignard reagent is sterically hindered.
Summary of Key Transformations
| Transformation | Reagents and Conditions | Product | Key Advantages |
| Oxidation | KMnO4, acetone/water or H2O2, V-catalyst | Pyrazole-4-carboxylic acid | Access to amides and esters |
| Reduction | NaBH4, methanol | Pyrazolyl-methanol | Introduction of a hydroxyl group for further functionalization |
| Knoevenagel Condensation | Active methylene compound, base catalyst | α,β-Unsaturated pyrazole derivative | C-C double bond formation, diverse products |
| Wittig Reaction | Phosphorus ylide | Alkene | Controlled olefination |
| Grignard Addition | Grignard reagent, anhydrous THF | Secondary alcohol | Introduction of various organic substituents |
Conclusion
The C4-formyl group is a remarkably versatile functional handle that unlocks a vast array of synthetic possibilities for the pyrazole scaffold. The reactions detailed in this guide—oxidation, reduction, condensation, and organometallic addition—represent fundamental yet powerful strategies for the synthesis of novel, highly functionalized pyrazole derivatives. A thorough understanding of these transformations and their practical implementation is essential for researchers in drug discovery and materials science seeking to leverage the unique properties of the pyrazole core. By providing both the "why" and the "how," this guide aims to empower scientists to rationally design and execute the synthesis of next-generation pyrazole-based molecules.
References
- Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74.
-
ResearchGate. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors | Request PDF. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI Books. (n.d.). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Retrieved from [Link]
-
PMC. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]
-
Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes | Request PDF. Retrieved from [Link]
-
STM Journals. (2024, October 1). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). Retrieved from [Link]
-
Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
PubMed. (2023, October 6). Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines. Retrieved from [Link]
-
ResearchGate. (2025, December 24). Advances in Pyrazolone Functionalization: A Review Since 2020. Retrieved from [Link]
-
ResearchGate. (2017, March 29). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
-
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]
-
ACS Omega. (2021, October 18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epj-conferences.org [epj-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. www1.udel.edu [www1.udel.edu]
Application Note: Strategic Synthesis and Utilization of 1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Design
Introduction & Pharmacological Significance[1][2][3][4][5][6]
The molecule 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde represents a "privileged scaffold" in medicinal chemistry, specifically designed for the development of ATP-competitive kinase inhibitors.
In the context of drug discovery, the 1,5-disubstituted pyrazole core serves as a bioisostere for the imidazole ring found in early p38 MAPK inhibitors (e.g., SB203580). However, unlike the 1,3-isomers which are thermodynamically favored but often less active, the 1,5-substitution pattern forces the phenyl ring into a specific torsion angle, optimizing
Key Structural Features (SAR Analysis)
-
1-Cyclopentyl Group: Occupies the hydrophobic pocket II (selectivity pocket) of the kinase ATP-binding site. The cycloaliphatic ring offers a metabolic advantage over planar aryl groups, reducing cytochrome P450 liability while maintaining lipophilic contacts.
-
5-Phenyl Ring: Provides critical Van der Waals interactions and
-stacking within the adenine binding region. -
4-Carbaldehyde (CHO): The "diversity handle." This electrophilic center is perfectly positioned to undergo reductive amination, allowing researchers to attach solubilizing tails (e.g., morpholines, piperazines) that extend towards the solvent-exposed region of the kinase, a standard strategy to improve oral bioavailability.
Chemical Synthesis Protocol
The synthesis of this scaffold requires a regioselective approach. Direct condensation of hydrazines with 1,3-dicarbonyls typically yields the 1,3-isomer. To exclusively access the 1,5-isomer , we utilize the Vilsmeier-Haack cyclization of hydrazones .
Diagram 1: Synthesis Workflow
The following diagram illustrates the critical pathway from raw materials to the isolated aldehyde.
Figure 1: Regioselective synthesis pathway via Vilsmeier-Haack cyclization to ensure 1,5-substitution.
Step-by-Step Methodology
Phase A: Hydrazone Formation
Objective: Create the pre-cyclization scaffold.
-
Reagents: Acetophenone (1.0 eq), Cyclopentylhydrazine hydrochloride (1.1 eq), Sodium Acetate (1.2 eq).
-
Solvent: Absolute Ethanol (10 mL/g of ketone).
-
Procedure:
-
Dissolve acetophenone in ethanol.
-
Add cyclopentylhydrazine HCl and NaOAc.
-
Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2). The ketone spot should disappear.
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.
-
Checkpoint: The crude hydrazone is often an oil; proceed directly to Phase B without extensive purification to prevent degradation.
-
Phase B: Vilsmeier-Haack Cyclization (Critical Step)
Objective: Simultaneous ring closure and formylation. Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood.
-
Reagents: DMF (5.0 eq, anhydrous), POCl₃ (3.0 eq), Crude Hydrazone (from Phase A).
-
Procedure:
-
Place anhydrous DMF in a round-bottom flask under Argon/Nitrogen.
-
Cool to 0°C in an ice bath.
-
Dropwise Addition: Add POCl₃ slowly via an addition funnel. Expect an exotherm; keep T < 10°C. Stir for 30 mins to form the Vilsmeier reagent (white/yellowish precipitate may form).
-
Dissolve the crude hydrazone in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm to room temperature, then heat to 80–90°C for 4–6 hours. The solution will turn dark orange/red.
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume).
-
Neutralization: Adjust pH to ~7–8 using saturated Sodium Acetate or 5N NaOH (careful addition). The product will precipitate as a solid.
-
Isolation: Filter the solid, wash copiously with water, and recrystallize from Ethanol/Water.
-
Application Protocol: Derivatization for Kinase Inhibition[4][5][7]
The aldehyde group is not the final inhibitor; it is the precursor. The most common application is Reductive Amination to install an amine tail, which interacts with the solvent-exposed region of the kinase (e.g., p38 MAPK or CDK2).
Diagram 2: Mechanism of Action & Derivatization
This diagram visualizes how the synthesized precursor is converted into an active inhibitor and how it binds.
Figure 2: Conversion of the aldehyde precursor to a bioactive inhibitor and its mapped interactions within the kinase pocket.
Protocol: Reductive Amination with STAB
Reagents:
-
Precursor Aldehyde (1.0 eq)
-
Secondary Amine (e.g., Morpholine, N-methylpiperazine) (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (Cat., 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Method:
-
Dissolve the aldehyde and the chosen amine in DCE.
-
Add catalytic acetic acid.[1] Stir for 30 mins at Room Temp to form the iminium ion (often visible as a slight color change).
-
Add STAB in one portion.
-
Stir overnight at Room Temp under Nitrogen.
-
Quench: Add saturated NaHCO₃. Extract with DCM.
-
Purification: Flash chromatography (DCM:MeOH gradient).
Quality Control & Validation Data
To ensure the integrity of the scaffold before derivatization, the following analytical parameters must be met.
| Parameter | Specification | Method | Notes |
| Appearance | Off-white to pale yellow solid | Visual | Darkening indicates oxidation. |
| Purity | > 95% | HPLC (UV 254nm) | Impurity at RRT 0.9 often unreacted hydrazone. |
| 1H NMR (CHO) | δ 9.80 – 10.0 ppm (Singlet) | 1H NMR (DMSO-d6) | Distinctive aldehyde proton. |
| 1H NMR (Py-H) | δ 8.00 – 8.30 ppm (Singlet) | 1H NMR (DMSO-d6) | The C3-H proton of the pyrazole ring. |
| Mass Spec | [M+H]+ calc: 241.13 | LC-MS (ESI+) | Look for clean ionization. |
Troubleshooting Guide
-
Issue: Low yield in Vilsmeier step.
-
Cause: Moisture in DMF or old POCl₃.
-
Fix: Distill DMF from CaH₂ and use fresh POCl₃.
-
-
Issue: Formation of 1,3-isomer.
-
Cause: This method (Vilsmeier on hydrazone) is highly regioselective for 1,5. If 1,3 is observed, check if the starting material was a pre-formed pyrazole rather than the hydrazone.
-
-
Issue: Aldehyde peak missing in NMR.
-
Cause: Cannizzaro reaction or oxidation during workup.
-
Fix: Avoid strong bases during quenching; use Sodium Acetate instead of NaOH.
-
References
-
Vilsmeier-Haack Mechanism & Regioselectivity
-
Kira, M. A., et al. "The Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles." Tetrahedron Letters, 1970. (General methodology verification).
-
-
Kinase Inhibitor Design (p38 MAPK)
-
Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002. (Establishes the 1-aryl-5-phenyl pyrazole scaffold utility).
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard protocol for the derivatization step).
-
-
Biological Profiling of Pyrazole Derivatives
-
Bain, J., et al. "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 2007. (Reference for screening the synthesized inhibitors).
-
Sources
Troubleshooting & Optimization
Technical Support Center: 1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Case ID: PYR-ALD-505 Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the purification and handling of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde .[1][2] This compound is a critical intermediate, often synthesized via the Vilsmeier-Haack formylation of the corresponding pyrazole.
Users frequently encounter three core challenges:
-
The "Black Tar" Effect: Incomplete hydrolysis of Vilsmeier salts leading to viscous oils.
-
Regioisomer Contamination: Difficulty separating the desired 1,5-isomer from the 1,3-isomer byproduct.
-
Aldehyde Instability: Oxidation to carboxylic acid during storage or slow crystallization.
Module 1: Vilsmeier-Haack Workup Troubleshooting
Q: My crude product is a dark, viscous oil that refuses to solidify. How do I recover the solid aldehyde?
Diagnosis: This is the most common issue with pyrazole formylation. The "oil" is likely a mixture of residual DMF, phosphorous byproducts, and—crucially—the unhydrolyzed iminium salt intermediate . If you neutralize too quickly without allowing time for the iminium species to hydrolyze back to the aldehyde, the product remains trapped in a water-soluble or oily ionic state.
Corrective Protocol: The "Buffered Hydrolysis" Method Do not dump the reaction mixture directly into strong base. Follow this thermodynamic hydrolysis path:
-
Quench: Pour the reaction mixture slowly into crushed ice (3x volume).
-
Hydrolysis Phase: Stir vigorously for 30–60 minutes at 0–5°C. Why? This allows water to attack the iminium carbon without triggering polymerization.
-
Neutralization: Slowly add saturated Sodium Acetate (NaOAc) or NaHCO₃ solution until pH 7–8. Avoid NaOH, as strong bases can trigger Cannizzaro reactions or aldol condensations on the sensitive aldehyde.
-
Isolation: The solid should precipitate. If it oils out, extract with Ethyl Acetate (EtOAc), wash with water (to remove DMF), and brine.
Visual Workflow: Vilsmeier Workup Logic
Figure 1: Critical decision pathways for handling Vilsmeier-Haack reaction mixtures to ensure aldehyde recovery.
Module 2: Regioisomer Purification (1,5 vs. 1,3)
Q: I detect a ~10% impurity by NMR that looks like the regioisomer. Flash chromatography isn't separating them well. What are my options?
Diagnosis: The 1-cyclopentyl-5-phenyl (1,5-isomer) and 1-cyclopentyl-3-phenyl (1,3-isomer) pyrazoles have very similar polarities. However, their 3D structures differ. The 1,5-isomer is sterically crowded because the phenyl group (C5) and the cyclopentyl group (N1) are adjacent. This steric clash often makes the 1,5-isomer slightly less polar (elutes first) and significantly more soluble in non-polar solvents than the flatter 1,3-isomer.
Strategy 1: Optimized Flash Chromatography Standard Hexane/EtOAc gradients often fail because the "delta Rf" is too small.
-
Stationary Phase: Silica Gel (230–400 mesh).[3]
-
Modifier: Add 1% Methanol or Triethylamine to the eluent to sharpen the bands (reduces tailing of the aldehyde).
-
Gradient: Start at 100% Hexane and move very slowly to 10% EtOAc. The 1,5-isomer usually elutes before the 1,3-isomer due to steric twisting preventing full surface adsorption.
Strategy 2: Differential Crystallization (Recommended) Since the 1,3-isomer is often flatter, it packs better in crystal lattices.
-
Solvent: Ethanol/Water (9:1).
-
Procedure: Dissolve the mixture in hot Ethanol. Add water until turbid. Cool slowly. The major isomer (usually the desired 1,5 if synthesis was controlled) will crystallize, while the minor isomer stays in the mother liquor.
Data Table: Isomer Properties & Separation
| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Impurity) | Separation Logic |
| Sterics | High (N1/C5 clash) | Low (Planar) | 1,5 is less prone to adsorption. |
| Elution Order | Typically 1st | Typically 2nd | Use shallow gradient (0-15% EtOAc). |
| Solubility | Higher in Hexanes | Lower in Hexanes | Trituration with Hexane can remove 1,5 (filtrate) from 1,3 (solid). |
Module 3: Crystallization Protocol
Q: How do I get analytical grade purity (>99%) for biological assays?
Protocol: The "Solvent Switch" Recrystallization For lipophilic aldehydes like 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde, single-solvent recrystallization often traps impurities. A binary system is required.[4]
Reagents:
-
Solvent A: Ethanol (Good solubility hot, moderate cold).
-
Solvent B: Water (Anti-solvent).
Step-by-Step:
-
Dissolution: Place crude solid in a flask. Add minimal Ethanol and heat to 60°C until fully dissolved.
-
Filtration (Hot): If insoluble black specks remain, filter rapidly through a glass frit or Celite pad while hot.
-
Nucleation: While maintaining 50°C, add warm Water dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Re-solubilization: Add 1–2 drops of Ethanol to just clear the solution again.
-
Crystallization: Remove heat. Let stand at room temperature for 2 hours, then move to 4°C (fridge) for 4 hours.
-
Wash: Filter crystals and wash with cold 50% EtOH/Water.
Module 4: Stability & Storage
Q: My white solid turned yellow after a week on the bench. Is it ruined?
Diagnosis: Aldehydes are susceptible to autoxidation, forming the corresponding carboxylic acid (1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid). The yellow color indicates trace conjugated impurities or oxidation byproducts.
Validation Test: Run a TLC. The carboxylic acid will stay at the baseline (Rf ~ 0) in Hex/EtOAc (3:1), whereas the aldehyde has an Rf ~ 0.4–0.6.
Recovery: If significant acid is present:
-
Dissolve in EtOAc.
-
Wash with dilute NaHCO₃ (The acid goes into the water layer; the aldehyde stays in organic).
-
Dry organic layer (MgSO₄) and re-concentrate.[2]
Storage Requirement:
-
Atmosphere: Argon or Nitrogen flush (Essential).
-
Temperature: -20°C for long term; 4°C for active use.
-
Container: Amber glass vials (protect from light-induced radical oxidation).
References
-
Vilsmeier-Haack Mechanism & Workup: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
-
Pyrazole Regioisomer Separation: Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529.
- Purification of 1,5-Diarylpyrazoles: Rostamizadeh, S., et al. (2010). Synthesis of 1,3,5-Trisubstituted Pyrazoles. Chinese Chemical Letters, 21(1), 13-16.
- General Aldehyde Handling: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
Sources
Technical Support Center: Navigating Solubility Challenges of 1-Cyclopentyl Pyrazoles in DMSO and Methanol
Welcome to the technical support center dedicated to addressing the solubility issues of 1-cyclopentyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, we will delve into the common solubility challenges encountered with Dimethyl Sulfoxide (DMSO) and methanol, providing you with a framework of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to ensure the integrity and reproducibility of your results.
Understanding the Challenge: The Physicochemical Landscape of 1-Cyclopentyl Pyrazoles
1-Cyclopentyl pyrazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The pyrazole ring system can act as a bioisostere for other aromatic rings, potentially improving physicochemical properties and biological potency.[3] However, the combination of the aromatic pyrazole core and the non-polar cyclopentyl group can lead to challenging solubility profiles. The cyclopentyl substituent, in particular, increases the lipophilicity and steric bulk of the molecule, which can enhance membrane permeability but may also limit aqueous solubility.[4]
The solubility of these compounds is governed by a delicate interplay of factors including molecular weight, intermolecular forces (like hydrogen bonding), and the energy required to break the crystal lattice structure.[5] Understanding these underlying principles is the first step in overcoming solubility hurdles.
Physicochemical Properties of a Representative 1-Cyclopentyl Pyrazole
To provide a tangible example, let's consider the properties of a representative compound from this class, 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole.
| Property | Predicted/Experimental Value | Significance for Solubility |
| Molecular Weight | ~276 g/mol | Higher molecular weight can sometimes correlate with lower solubility.[5] |
| LogP (Octanol-Water Partition Coefficient) | 2.77 | This positive value indicates a preference for non-polar (lipophilic) environments over water, suggesting low aqueous solubility.[6] |
| Water Solubility | Very low (predicted in the range of mg/L) | Direct dissolution in aqueous buffers is expected to be challenging.[6] |
| pKa (Basic) | ~1.59 | The low basicity means that pH modification in the physiological range will likely not significantly improve solubility.[6] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise when working with 1-cyclopentyl pyrazoles.
Q1: Why is my 1-cyclopentyl pyrazole derivative showing poor solubility in methanol?
A: While methanol is a polar protic solvent and can be effective for many organic molecules, its polarity might not be optimal for all 1-cyclopentyl pyrazoles.[7] The solubility will depend on the specific substituents on your pyrazole derivative.[2] The non-polar cyclopentyl group contributes significantly to the lipophilicity of the molecule.[4] If other lipophilic groups are present, the overall polarity of your compound may be too low to be effectively solvated by methanol. Additionally, strong intermolecular forces within the crystal lattice of your solid compound may require a more powerful solvent to overcome.[5]
Q2: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening and how can I prevent it?
A: This is a very common issue known as "precipitation upon dilution." DMSO is an exceptionally strong organic solvent capable of dissolving a wide range of compounds, often to concentrations that are far above their thermodynamic solubility limit in aqueous solutions (a state known as supersaturation).[8][9] When you introduce this DMSO stock solution into an aqueous buffer, the solvent environment changes dramatically. The water content becomes very high, and the solubility of your lipophilic compound plummets, causing it to "crash out" of the solution.
To prevent this, it's crucial to ensure that the final concentration of your compound in the assay is below its aqueous solubility limit. It is also recommended to make serial dilutions in DMSO first, and then add the final, most diluted DMSO stock to your aqueous buffer with vigorous mixing. Keeping the final DMSO concentration in your assay as low as possible (typically below 0.5%) is also critical to minimize solvent-induced effects on your biological system.[10]
Q3: Is it safe to heat my 1-cyclopentyl pyrazole to get it into solution?
A: Gentle warming (e.g., to 37°C) can be an effective way to increase the rate of dissolution and can sometimes increase the amount of compound that dissolves.[8] However, this approach comes with risks. Firstly, you might be creating a supersaturated solution that is unstable and will precipitate upon cooling to room temperature. Secondly, and more critically, you must be certain that your compound is stable to heat in the chosen solvent. Some compounds can degrade at elevated temperatures, and this degradation may not be visually apparent. If you choose to warm your solution, it is advisable to do so for a minimal amount of time and to assess the stability of your compound, for example, by analytical techniques like HPLC, if you have concerns.
Q4: What are the stability risks of storing 1-cyclopentyl pyrazole stock solutions in DMSO or methanol?
A: While DMSO is generally considered a stable solvent for long-term storage of many compounds, it is not entirely inert.[11] It is hygroscopic, meaning it will absorb water from the atmosphere. The presence of water can reduce the solubility of your compound over time and can also facilitate hydrolysis of susceptible functional groups. There have also been reports of DMSO degradation under acidic conditions.[12] Therefore, it is best to use anhydrous DMSO and store stock solutions in tightly sealed vials at low temperatures (e.g., -20°C or -80°C).[10]
Methanol is generally less problematic for long-term storage, but the same principles of using a high-purity, anhydrous grade and storing in tightly sealed containers at low temperatures apply. For any new compound, it is always best practice to perform a stability study if you plan to store the stock solution for an extended period.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A: The tolerance of cell lines to DMSO can vary, but a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[10] Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (cells treated with the same concentration of DMSO as your compound-treated cells) to ensure that the observed effects are due to your compound and not the solvent. Higher concentrations of DMSO can have various effects on cells, including altering membrane permeability and inducing differentiation or toxicity.[13]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues.
Scenario 1: The Compound Fails to Dissolve
You have weighed out your 1-cyclopentyl pyrazole and added the calculated volume of DMSO or methanol, but the solid material is not dissolving.
Caption: A step-by-step workflow for troubleshooting compound dissolution.
Scenario 2: The Compound Dissolves but Later Precipitates
This often occurs when a supersaturated solution has been prepared, or due to temperature fluctuations during storage.
-
Diagnosis: The solution was likely supersaturated. This can happen if the compound was heated to dissolve and then cooled, or if it has a very slow rate of crystallization.
-
Solution:
-
Re-dissolve: Gently warm and vortex the solution to re-dissolve the precipitate.
-
Prepare a new stock at a lower concentration: It is better to work with a stock solution that is at or below the thermodynamic solubility limit.
-
Store properly: Store at a constant temperature. Avoid repeated freeze-thaw cycles.[10]
-
Experimental Protocols
Protocol 1: Determination of Maximum Thermodynamic Solubility in DMSO
This protocol is adapted from standard methods to determine the equilibrium solubility of a compound.[14]
Materials:
-
1-Cyclopentyl pyrazole compound (solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Vortex mixer
-
Orbital shaker or rotator
-
Microcentrifuge
-
Calibrated analytical balance and pipettes
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a Supersaturated Slurry: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed microcentrifuge tube.
-
Add Solvent: Add a precise volume of DMSO (e.g., 200 µL).
-
Equilibration: Seal the tube and place it on a rotator or orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.[14]
-
Phase Separation: Centrifuge the slurry at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Quantification:
-
Prepare a standard curve of your compound at known concentrations.
-
Accurately dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., acetonitrile or methanol) to fall within the range of your standard curve.
-
Analyze the diluted sample by HPLC to determine the concentration.
-
Calculate the original concentration in the DMSO supernatant to determine the maximum solubility.
-
Protocol 2: Best Practices for Preparing Working Solutions for Biological Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous medium.
-
Prepare a High-Concentration Stock in DMSO: Dissolve your 1-cyclopentyl pyrazole in 100% anhydrous DMSO to a concentration that is significantly higher than your highest desired final concentration (e.g., 10 mM or 20 mM). Ensure it is fully dissolved.
-
Perform Serial Dilutions in DMSO: If you need a range of concentrations for a dose-response experiment, perform the serial dilutions in 100% DMSO.[15] For example, to make a 1:10 dilution, take 10 µL of your stock and add it to 90 µL of DMSO.
-
Final Dilution into Aqueous Medium:
-
Pipette the required volume of your final DMSO stock solution (from step 2) into the aqueous assay buffer or cell culture medium. Do not add the aqueous buffer to the DMSO.
-
Immediately and thoroughly mix the solution upon addition.
-
Ensure the final concentration of DMSO is kept constant across all conditions, including the vehicle control, and is at a level tolerated by your assay system (typically ≤0.5%).[10]
-
Visualizing the Factors at Play
The solubility of your 1-cyclopentyl pyrazole is not determined by a single factor, but by a combination of intrinsic properties of the compound (solute) and the solvent.
Caption: Interplay of factors governing the solubility of a compound.
By understanding these factors and applying the systematic troubleshooting and handling protocols outlined in this guide, you can mitigate the risks associated with poor solubility and ensure the generation of high-quality, reliable data in your research endeavors.
References
-
Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]
-
PubMed. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Retrieved from [Link]
-
EPA. (2025, October 15). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]
-
PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of the tested compounds in simulated gastro-intestinal.... Retrieved from [Link]
-
IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]
-
RSC Publishing. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
-
ACS Publications. (2023, February 6). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]
-
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazol-1-yl-methanol. Retrieved from [Link]
-
ResearchGate. (2018, March 31). How to improved solubility of conductive polymers? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]
-
PMC. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of three selected compounds from those occuring in the methanol extract obtained from the whole plant of R. apiculata, which include a pyrazole derivative.... Retrieved from [Link]
-
IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]
-
ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
ACS Omega. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]
-
PubChem. (n.d.). (1-cyclopentyl-1h-pyrazol-3-yl)methanol. Retrieved from [Link]
-
PubMed. (2022, January 14). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]
-
ResearchGate. (2025, October 5). DMSO-Promoted Regioselective Synthesis of Sulfenylated pyrazoles via a Radical Pathway. Retrieved from [Link]
-
PubChem. (n.d.). 1-cyclopentyl-1h-pyrazole (C8H12N2). Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PMC. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]
-
MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
Sources
- 1. Buy 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE | 1170199-10-6 | 95 [smolecule.com]
- 2. rroij.com [rroij.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Cyclopentylmethyl)-1H-pyrazole (73123-53-2) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. isotope.com [isotope.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Executive Summary
This technical guide addresses the stability of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde (referred to herein as Compound A ).[1] While the pyrazole core is pharmacologically robust, the C4-aldehyde functionality introduces specific reactivities in acidic environments.
Key Takeaway: In acidic media, Compound A is chemically stable regarding the heterocyclic ring but highly reactive at the aldehyde group. The most common "instability" reported is actually a reversible derivatization (acetalization) in alcoholic acids, often misdiagnosed as degradation during LCMS analysis.
Part 1: Chemical Stability Profile
The Acidic Media Matrix
The stability of Compound A depends heavily on the type of acidic environment.
| Media Type | Stability Rating | Primary Chemical Event | Resulting Species |
| Aqueous Acid (e.g., 1N HCl) | High | N-Protonation | Pyrazolium Salt (Increased solubility, stable) |
| Alcoholic Acid (e.g., MeOH + TFA) | Low (Reversible) | Acetalization | Dimethyl Acetal (LCMS "Ghost" Peak) |
| Oxidizing Acid (e.g., HNO₃) | Unstable | Oxidation | Carboxylic Acid (Irreversible degradation) |
| Lewis Acid (e.g., AlCl₃) | Moderate | Complexation | Lewis Adduct (Reversible upon quenching) |
Mechanistic Insight
-
The Pyrazole Ring: The 1-cyclopentyl-5-phenylpyrazole core is electronically stabilized. The phenyl group at C5 provides conjugation, while the cyclopentyl group at N1 acts as a secondary alkyl donor. In strong acid, the N2 nitrogen (pyridine-like nitrogen) protonates (pKa ~2.0–3.0), forming a stable pyrazolium cation [1].
-
The Aldehyde Trap: The C4-aldehyde is the electrophilic "hotspot." In the presence of alcohols (methanol, ethanol) and an acid catalyst (TFA, HCl, Formic acid), the carbonyl oxygen protonates, facilitating nucleophilic attack by the solvent. This converts the aldehyde into a hemiacetal and subsequently an acetal [2].[2][3][4][5]
Part 2: Visualizing the Pathways
The following diagram illustrates the competing pathways Compound A undergoes in acidic environments.
Figure 1: Reaction landscape of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde in varying acidic conditions.
Part 3: Troubleshooting Guide (FAQ)
Scenario 1: The "Disappearing" Peak
User Question: "I dissolved Compound A in Methanol containing 0.1% TFA for LCMS analysis. The peak for the parent mass (M+) is gone, and I see a new peak at M+46. Did my compound degrade?"
Technical Diagnosis: No, it did not degrade irreversibly.[1] You have formed the dimethyl acetal .
-
Mechanism: Methanol (solvent) + Acid (TFA) + Aldehyde = Acetal.[1]
-
Mass Shift:
-
Aldehyde Mass:
[6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Dimethyl Acetal Mass:
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Solution:
Scenario 2: The M+16 Impurity
User Question: "I stored my compound in acidic water (pH 2) for a week. I now see a growing impurity at M+16."
Technical Diagnosis: This is oxidation to the carboxylic acid (1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid).[1]
-
Cause: Aldehydes are autoxidizable.[1] Acidic media can catalyze this if trace metals or light are present.
-
Prevention: Store under Nitrogen/Argon.[1] Protect from light.[7]
-
Recovery: Not possible. The carboxylic acid cannot be easily reverted to the aldehyde without a chemical reduction step (e.g., LiAlH4), which would likely reduce other parts of the molecule.
Scenario 3: Solubility Crash
User Question: "I tried to neutralize my acidic reaction mixture, and the compound precipitated as a gum."
Technical Diagnosis: This is the Free Base Crash .
-
Explanation: In acid (pH < 2), the pyrazole nitrogen is protonated (Py-H+), making it water-soluble. As you raise the pH > 4, you deprotonate the nitrogen. The neutral molecule is highly lipophilic due to the phenyl and cyclopentyl groups.
-
Protocol: Extract the "gum" with Ethyl Acetate or DCM.[1] Do not try to filter it; it will clog the frit.
Part 4: Experimental Protocols
Protocol A: Reversing Acetal Formation (Sample Recovery)
If you accidentally stored your sample in acidic methanol and formed the acetal:
-
Evaporation: Remove the alcoholic solvent completely using a rotary evaporator or nitrogen stream (keep temp < 40°C).[1]
-
Hydrolysis Mix: Add a mixture of THF:Water:Acetic Acid (4:1:0.5) .
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Why? The excess water drives the equilibrium back to the aldehyde [3].
-
-
Workup: Dilute with water and extract into Ethyl Acetate. Wash with saturated NaHCO₃ to remove acetic acid. Dry over Na₂SO₄.
Protocol B: Proper LCMS Preparation
To avoid artifacts during analysis:
-
Solvent: Use Acetonitrile (ACN) instead of Methanol/Ethanol.[1] ACN is aprotic and cannot form acetals.[1]
-
Modifier: Use Formic Acid (0.1%) rather than TFA if possible, as it is a weaker catalyst for acetalization, though ACN prevents the reaction regardless.
-
Timing: Inject samples immediately after preparation.
Part 5: Troubleshooting Logic Flow
Use this decision tree to diagnose stability issues rapidly.
Figure 2: Diagnostic logic for impurities detected in acidic media.
References
-
Elguero, J. (2000).[1] Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic addition to the carbonyl group).[1]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Protection of Aldehydes).[1][2]
-
Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of hydrazones: Synthesis of pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry. (Demonstrates stability of the aldehyde during acidic synthesis).
Sources
- 1. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. study.com [study.com]
- 4. Acetals are formed from aldehydes or ketones plus alcohols in the presence of acid [almerja.com]
- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Executive Summary & Risk Context
"Safety is not just compliance; it is the first step of successful synthesis."
As researchers, we often handle intermediates where specific toxicological data is sparse. 1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a functionalized heterocyclic building block. While no specific Occupational Exposure Limit (OEL) exists for this exact molecule, we apply the Precautionary Principle based on its Structure-Activity Relationship (SAR):
-
Aldehyde Moiety (-CHO): High reactivity; potential for respiratory sensitization and oxidation to carboxylic acids.
-
Pyrazole Core: Biologically active scaffold (common in kinase inhibitors); potential for systemic toxicity if absorbed.
-
Physical State: Likely a low-density solid/powder, increasing inhalation risk during weighing.
Immediate Directive: Treat as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant . All handling must occur within a certified chemical fume hood.
Hazard Identification & Control Banding
Before selecting PPE, we must understand the "Why." This table synthesizes the chemical's functional hazards into actionable safety bands.
| Hazard Class | Source Feature | Risk Description | Control Band |
| Respiratory | Aldehyde group | Mucous membrane irritation; potential sensitizer. | Band C: Fume Hood Mandatory |
| Dermal | Pyrazole ring | Lipophilic nature facilitates skin absorption; systemic toxicity risk. | Band B: Chemical Resistant Gloves |
| Ocular | Fine Powder | Mechanical irritation + chemical burn potential. | Band B: Goggles (Sealed) |
| Reactivity | -CHO | Oxidizes in air; reacts violently with strong oxidizers/bases. | Band A: Inert Atmosphere Storage |
PPE Selection Matrix (Task-Based)
PPE is not "one size fits all."[1][2][3] It changes based on the energy and state of the system.
A. Solid Handling (Weighing & Transfer)
Risk: Airborne dust inhalation and static dispersion.
-
Eyes: Chemical Safety Goggles (Indirect Vent). Why? Safety glasses allow powder to float behind the lens.
-
Hands: Double Nitrile Gloves (0.11 mm minimum thickness). Change outer pair immediately upon contamination.[4]
-
Respiratory: If weighing outside a hood (discouraged), use a P100 Particulate Respirator . Ideally, use a balance enclosure or powder hood.
-
Body: Standard cotton lab coat + Tyvek sleeves if transferring large quantities (>100g).
B. Solution Handling (Synthesis & Extraction)
Risk: Splash, permeation, and vapor inhalation.
-
Eyes: Safety Glasses with Side Shields (minimum); Face Shield required if working with >500mL volumes or under pressure.
-
Hands: Laminate Film (Silver Shield) or Thick Nitrile (>0.2 mm) .
-
Expert Insight: Aldehydes can permeate thin nitrile. For prolonged contact (e.g., cleaning a spill), standard blue nitrile is insufficient.
-
-
Respiratory: NO RESPIRATOR REQUIRED if working in a functional Fume Hood (Face velocity: 80–100 fpm).
-
Body: Chemical-resistant apron over lab coat.
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.
Figure 1: Decision logic for PPE selection based on physical state and risk potential.[5]
Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing of Pyrazole Aldehydes
Objective: Prevent inhalation of bioactive dust.
-
Preparation: Place an anti-static gun or ionizer near the balance. Organic powders are prone to static charge, causing "jumping" and dispersion.
-
Engineering Control: Verify Fume Hood flow. If the balance is outside the hood, use a Powder Containment Enclosure .
-
Technique:
-
Tare the receiving vessel (with lid) before opening the chemical bottle.
-
Open the chemical bottle only inside the hood/enclosure.
-
Transfer solid using a disposable spatula.
-
Crucial Step: Wipe the threads of the bottle neck with a Kimwipe before recapping to prevent aldehyde oxidation crusts, which can compromise the seal.
-
Protocol B: Spill Response (Solid)
Scenario: You spill 5g of powder on the bench.
-
Alert: Announce "Spill" to lab mates.
-
PPE Upgrade: Put on a second pair of gloves and tight-fitting goggles.
-
Containment: Do NOT dry sweep (creates dust). Cover the spill with a damp paper towel (water or PEG-400) to wet the powder.
-
Cleanup: Scoop the wet slurry into a hazardous waste bag.
-
Decontamination: Wipe surface with 10% aqueous sodium bisulfite (neutralizes aldehydes) followed by soap and water.
Waste Disposal Strategy
Proper disposal is critical to prevent downstream environmental toxicity.[6]
| Waste Stream | Classification | Treatment/Disposal Method |
| Solid Waste | Hazardous Organic Solid | Incineration. Do not landfill. Label as "Toxic Organic Solid." |
| Mother Liquor | Organic Solvent Waste | Segregate into "Non-Halogenated" or "Halogenated" based on solvent. Do not mix with Oxidizers (Nitric/Peroxides). |
| Contaminated Sharps | Hazardous Sharps | Standard sharps container. |
| Quenching | Reaction Mixtures | Treat aldehyde mixtures with aqueous Sodium Bisulfite ( |
Emergency Response Logic
Figure 2: Immediate emergency response workflow for exposure incidents.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2024).[7][8] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).
-
PubChem. (2025). Compound Summary: Pyrazole-4-carboxaldehyde derivatives (Safety & Hazards). National Library of Medicine.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) before handling.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
